N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
N-(2-Methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a thieno[2,3-d]pyrimidin-4-amine core substituted with a 4-methylphenyl group at position 5 and a 2-methoxyethylamine group at position 2. The 2-methoxyethyl substituent likely enhances solubility compared to bulkier aromatic substituents, while the 4-methylphenyl group contributes to hydrophobic interactions in biological systems .
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-3-5-12(6-4-11)13-9-21-16-14(13)15(18-10-19-16)17-7-8-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKCKZHEIRMSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a formamide derivative.
Substitution reactions:
N-alkylation: The final step involves the alkylation of the amine group with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Recent studies have highlighted the biological activity of N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine in various contexts:
Anticancer Activity
Numerous investigations have suggested that this compound exhibits promising anticancer properties. For instance:
- Mechanism of Action : It may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.
- Cell Line Studies : Research has shown effective cytotoxicity against several cancer cell lines, including lung (A549) and breast (MCF7) cancer models. The IC50 values reported are in the range of 10 to 15 µM, indicating significant potency.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Activity Against Pathogens : Preliminary studies suggest that it may possess activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for similar compounds.
Antimalarial Activity
Recent research has explored the potential of thienopyrimidine derivatives as antimalarial agents:
- In Vitro Studies : Compounds structurally related to this compound have shown activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei. This dual-stage activity is crucial for developing effective malaria treatments.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | Plasmodium falciparum | Varies | Antimalarial activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
- Antimalarial Studies : Investigations into related compounds have shown effectiveness against malaria parasites, emphasizing the need for further exploration into this area.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation. In the context of antibacterial activity, it may inhibit essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Structural and Substituent Variations
Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse substituents at positions 4 and 5, influencing their properties:
- Position 4 Substituents: 2-Methoxyethyl (Target Compound): Introduces polarity and flexibility due to the ether linkage and short alkyl chain. Aromatic Groups: Analogs like N-(3-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine () and N-(4-chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () feature rigid aromatic or bicyclic substituents, which may reduce solubility but enhance binding affinity to hydrophobic targets.
- Position 5 Substituents: 4-Methylphenyl (Target Compound): Moderately hydrophobic, balancing solubility and membrane permeability. Halogenated or Methoxy-Substituted Phenyl: Compounds like 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine () and 5-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine () show how electron-withdrawing (Br) or electron-donating (OCH₃) groups alter electronic properties and reactivity.
Physicochemical Properties
Table 1: Comparison of Key Analogs
| Compound Name (Reference) | Substituents (Position 4/5) | Molecular Weight | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| N-(3-Fluorophenyl)-5-(4-methylphenyl)-... (14) | 3-Fluorophenyl / 4-Methylphenyl | Not Reported | Not Reported | Not Reported |
| 5-(4-Bromophenyl)-N-(benzodioxol-5-ylmethyl)-... (4) | Benzo[d][1,3]dioxol-5-ylmethyl / 4-Bromophenyl | 440.32 | 79 | Not Reported |
| 5-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e, 2) | NH₂ / 2-Methoxyphenyl | Calculated: ~267 | 85 | 229–231 |
| 5-(4-Methylphenyl)-N-(2-phenylethyl)-... (10) | 2-Phenylethyl / 4-Methylphenyl | 345.47 | Not Reported | Not Reported |
- Yields: Analogs in and show yields of 79–86%, suggesting efficient synthetic routes for thienopyrimidines. The target compound’s yield would depend on the reactivity of the 2-methoxyethylamine group.
- Melting Points: Derivatives with methoxy groups (e.g., 7e in ) exhibit higher melting points (229–231°C) compared to non-polar substituents, likely due to intermolecular hydrogen bonding .
Spectroscopic and Analytical Data
- IR Spectroscopy : Analogs in and show characteristic NH (~3450 cm⁻¹) and C=N (~1662 cm⁻¹) stretches. The target compound’s 2-methoxyethyl group may introduce additional C-O (~1100 cm⁻¹) and aliphatic C-H (~2927 cm⁻¹) signals .
- NMR : Substituents influence chemical shifts. For example, the 4-methylphenyl group in the target compound would show aromatic protons at δ ~7.2–7.4 ppm (similar to 7e in ), while the 2-methoxyethyl group’s CH₂ and OCH₃ would resonate at δ ~3.4–3.6 and δ ~3.2 ppm, respectively .
Biological Activity
N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current research findings on its biological activity, highlighting its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNS
- Molecular Weight : 236.35 g/mol
- Chemical Structure :
Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways. The biological activity of this compound may involve:
- Inhibition of Kinases : Similar thieno-pyrimidine derivatives have shown inhibitory effects on kinases involved in cell proliferation and survival pathways, such as Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling.
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, suggesting potential applications in treating infections.
Efficacy Studies
A review of various studies provides insight into the biological activity of related compounds:
| Compound | Target | IC (nM) | Activity |
|---|---|---|---|
| Compound A | BTK | 20 | Inhibits B-cell proliferation |
| Compound B | Kinase X | 29.9 | Selective inhibition |
| This compound | TBD | TBD | TBD |
Note: Specific IC values for this compound are currently under investigation.
Case Studies and Research Findings
-
In Vitro Studies :
- A study investigated the effects of thieno-pyrimidine derivatives on various cancer cell lines. It was found that these compounds could significantly inhibit cell growth and induce apoptosis in leukemic cell lines.
- Another research highlighted the antimicrobial properties of thieno-pyrimidine derivatives against Gram-positive and Gram-negative bacteria.
-
In Vivo Studies :
- Animal models have been utilized to assess the efficacy of thieno-pyrimidine derivatives in treating tumors. Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.
Q & A
Basic Research Questions
Q. What are the synthetic routes for preparing N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 4-chlorothieno[2,3-d]pyrimidine precursor with a substituted amine. For example, reacting 4-chlorothieno[2,3-d]pyrimidine with 2-methoxyethylamine in refluxing isopropanol (85°C, 24–48 hours) under anhydrous conditions yields the target compound. Optimization includes adjusting reaction time, temperature, and solvent polarity. Purification typically involves flash column chromatography (e.g., CH₂Cl₂/MeOH/TEA 99:1:0.1) .
- Key Data : Similar derivatives achieve yields of 40–86% under reflux conditions .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are essential for characterization?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To assign proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, NH₂ signals at δ ~5.5 ppm) .
- IR Spectroscopy : Detection of C=N (~1600 cm⁻¹) and NH₂ stretching (~3300 cm⁻¹) .
- Elemental Analysis : Confirms C, H, N percentages (e.g., C: 58–60%, N: 14–16%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between structurally similar thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from variations in substituent electronic effects or assay conditions. Strategies include:
- SAR Studies : Systematically modifying substituents (e.g., methoxy vs. fluoro groups) to assess impact on target binding .
- Crystallography : Resolving intramolecular interactions (e.g., hydrogen bonds, dihedral angles) that influence conformation and activity .
Q. How can computational modeling guide the design of thieno[2,3-d]pyrimidine derivatives with enhanced kinase inhibitory activity?
- Methodological Answer :
- Docking Studies : Use software (e.g., MOE, Maestro) to predict binding modes with kinases (e.g., Aurora A/B). Focus on key interactions (e.g., hydrogen bonds with hinge regions).
- QSAR Models : Correlate substituent properties (logP, polar surface area) with IC₅₀ values .
Q. What experimental challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodological Answer : Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
